molecular formula C21H15F3N2O3S B2664096 2-[2-[2-[[3-(Trifluoromethyl)phenoxy]methyl]-1,3-thiazol-4-yl]ethyl]isoindole-1,3-dione CAS No. 860785-69-9

2-[2-[2-[[3-(Trifluoromethyl)phenoxy]methyl]-1,3-thiazol-4-yl]ethyl]isoindole-1,3-dione

Cat. No.: B2664096
CAS No.: 860785-69-9
M. Wt: 432.42
InChI Key: NBDFUBOMALKBAC-UHFFFAOYSA-N
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Description

2-[2-[2-[[3-(Trifluoromethyl)phenoxy]methyl]-1,3-thiazol-4-yl]ethyl]isoindole-1,3-dione is a complex organic compound characterized by the presence of multiple functional groups including phenyl, thiazole, and isoindole rings. The trifluoromethyl group enhances its chemical stability and modifies its biological activity, making this compound a subject of scientific and industrial interest.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1: Synthesis of the 3-(Trifluoromethyl)phenoxy acetic acid derivative.

    • Reagents: 3-(Trifluoromethyl)phenol, Chloroacetic acid, Sodium hydroxide.

    • Reaction conditions: Reflux in aqueous ethanol.

  • Step 2: Thiazole ring formation via cyclization.

    • Reagents: Thiourea, α-Haloketone.

    • Reaction conditions: Heated under nitrogen atmosphere.

  • Step 3: Formation of the isoindole-1,3-dione ring.

    • Reagents: Phthalic anhydride, Ammonium acetate.

    • Reaction conditions: Heated under reflux.

Industrial Production Methods

  • Large-scale synthesis might involve continuous flow reactions to improve yield and reduce production time.

  • Catalysts such as palladium or nickel might be used to streamline synthesis.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: Likely targets the thiazole ring due to sulfur oxidation state versatility.

  • Reduction: Trifluoromethyl group is relatively inert to reduction.

  • Substitution: Occurs predominantly on the phenoxy and thiazole groups.

Common Reagents and Conditions

  • Oxidation Reagents: Potassium permanganate, Oxone.

  • Reduction Reagents: Lithium aluminum hydride, Palladium on carbon.

Major Products Formed

  • Oxidation Products: Sulfoxides and sulfones.

  • Reduction Products: Reduced thiazole derivatives.

Scientific Research Applications

Chemistry

  • Synthetic Intermediates: Utilized in the preparation of more complex organic molecules.

  • Catalysis: Acts as a ligand in catalytic cycles.

Biology

  • Drug Design: Investigated for potential use as a pharmacophore due to its trifluoromethyl group enhancing metabolic stability.

Medicine

  • Antimicrobial Activity: Shows promise in inhibiting bacterial and fungal growth.

  • Anti-inflammatory Properties: Being explored for its efficacy in reducing inflammation.

Industry

  • Agricultural Chemicals: Potential use as a pesticide due to its biological activity.

  • Material Science: Incorporation into polymers for improved thermal stability.

Mechanism of Action

  • Molecular Targets: Interacts with enzymes and proteins due to its complex structure.

  • Pathways Involved: May inhibit specific biological pathways by binding to active sites or altering protein conformation.

Comparison with Similar Compounds

  • Similar Compounds: Compounds with isoindole-1,3-dione or thiazole rings.

  • Uniqueness: The trifluoromethyl group is relatively rare and imparts unique properties.

  • List of Similar Compounds: Thiazolidinediones, Isoindolinone derivatives.

This compound is fascinating for its broad range of potential applications across different fields. What do you find most intriguing about it?

Properties

IUPAC Name

2-[2-[2-[[3-(trifluoromethyl)phenoxy]methyl]-1,3-thiazol-4-yl]ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F3N2O3S/c22-21(23,24)13-4-3-5-15(10-13)29-11-18-25-14(12-30-18)8-9-26-19(27)16-6-1-2-7-17(16)20(26)28/h1-7,10,12H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBDFUBOMALKBAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CSC(=N3)COC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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